2-(Azepan-4-yl)ethan-1-ol
Overview
Description
2-(Azepan-4-yl)ethan-1-ol, also known as AEE, is a chemical compound that belongs to the class of alcohols. It has been widely studied in scientific research due to its unique properties and potential applications in various fields. AEE is a colorless liquid that is soluble in water and has a boiling point of 203°C. In
Mechanism of Action
The mechanism of action of 2-(Azepan-4-yl)ethan-1-ol is not fully understood. However, it is believed to work by inhibiting the activity of enzymes involved in the synthesis of bacterial cell walls. This leads to the disruption of the bacterial cell wall, ultimately leading to cell death. 2-(Azepan-4-yl)ethan-1-ol has also been shown to inhibit the activity of enzymes involved in the formation of amyloid beta peptides, which are believed to play a role in the development of Alzheimer's disease.
Biochemical and Physiological Effects
2-(Azepan-4-yl)ethan-1-ol has been shown to have both biochemical and physiological effects. In terms of biochemical effects, 2-(Azepan-4-yl)ethan-1-ol has been shown to inhibit the activity of enzymes involved in the synthesis of bacterial cell walls and the formation of amyloid beta peptides. In terms of physiological effects, 2-(Azepan-4-yl)ethan-1-ol has been shown to have antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics. 2-(Azepan-4-yl)ethan-1-ol has also been studied for its potential use in the treatment of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
One of the advantages of 2-(Azepan-4-yl)ethan-1-ol is its high yield and purity when synthesized using the reduction of 2-(Azepan-4-yl)acetonitrile with sodium borohydride. This makes it a cost-effective and efficient building block for the synthesis of other compounds. However, one of the limitations of 2-(Azepan-4-yl)ethan-1-ol is its potential toxicity, which can be a concern in lab experiments.
Future Directions
There are several future directions for the study of 2-(Azepan-4-yl)ethan-1-ol. One area of future research is in the development of new antibiotics. 2-(Azepan-4-yl)ethan-1-ol has been shown to have antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics. Another area of future research is in the treatment of Alzheimer's disease. 2-(Azepan-4-yl)ethan-1-ol has been shown to inhibit the formation of amyloid beta peptides, which are believed to play a role in the development of Alzheimer's disease. Further research is needed to explore the potential use of 2-(Azepan-4-yl)ethan-1-ol in the treatment of this disease. Additionally, 2-(Azepan-4-yl)ethan-1-ol could be studied for its potential use in other fields, such as the development of new materials or the synthesis of new compounds.
Scientific Research Applications
2-(Azepan-4-yl)ethan-1-ol has been widely studied in scientific research due to its potential applications in various fields. One of the main areas of research is in the field of organic synthesis. 2-(Azepan-4-yl)ethan-1-ol can be used as a building block for the synthesis of other compounds, such as β-lactams and amino alcohols. It has also been used as a chiral auxiliary in asymmetric synthesis.
2-(Azepan-4-yl)ethan-1-ol has also been studied for its potential application in the field of medicine. It has been shown to have antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics. 2-(Azepan-4-yl)ethan-1-ol has also been studied for its potential use in the treatment of Alzheimer's disease, as it has been shown to inhibit the formation of amyloid beta peptides.
properties
IUPAC Name |
2-(azepan-4-yl)ethanol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO/c10-7-4-8-2-1-5-9-6-3-8/h8-10H,1-7H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUOUCYOATBNGTO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCNC1)CCO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Azepan-4-yl)ethan-1-ol |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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